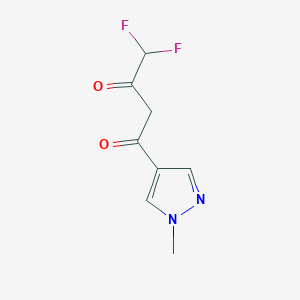

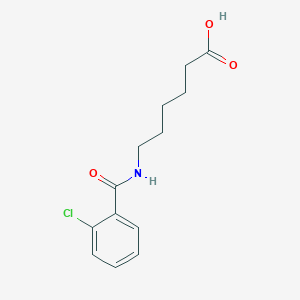

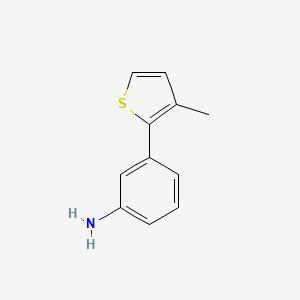

![molecular formula C21H24N4O2 B3016909 2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379976-85-7](/img/structure/B3016909.png)

2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex molecule that likely exhibits a range of interesting chemical properties and reactivities due to its structural features. It contains several functional groups, including a dimethylamino group, a benzoyl group, a piperidine ring, a methoxy group, and a nitrile group, which are arranged in a specific configuration that could influence its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in various studies. For instance, a piperidine-mediated [3 + 3] cyclization process was developed to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles under mild conditions . Although the target compound is not directly synthesized in this study, the methodology could potentially be adapted for its synthesis due to the presence of a piperidine ring and a pyridine moiety in its structure.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the successful synthesis of the desired compound. The presence of a piperidinyl group attached to the pyridine ring, as seen in the compound synthesized in , suggests that similar structural analysis could be applied to the target compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary significantly depending on the substituents attached to the ring. For example, the study of 6-substituted-2,4-dimethyl-3-pyridinols revealed that these compounds exhibit antioxidant properties and can react with peroxyl radicals in chain-carrying autoxidation reactions . This suggests that the target compound may also participate in similar radical-based reactions due to its pyridine core and electron-donating groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Basicity, stability to air oxidation, and reactivity towards radicals are some of the properties that have been studied . The target compound's properties would likely be affected by its dimethylamino and nitrile groups, which could impact its basicity and stability. Additionally, the presence of a benzoyl group could confer additional reactivity, as seen in the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, which exhibited significant bacteriostatic and antituberculosis activity .

Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking

- Synthesis and Molecular Docking of Pyridine Derivatives: Novel pyridine and fused pyridine derivatives have been synthesized, showing moderate to good binding energies towards GlcN-6-P synthase, a target protein, indicating potential biomedical applications. These compounds have also demonstrated antimicrobial and antioxidant activity (Flefel et al., 2018).

Chemical Synthesis Methods

- Three-Component Synthesis: A novel pyridine derivative similar in structure was synthesized using a three-component reaction, highlighting the versatile synthetic routes available for creating pyridine-based compounds (Wu Feng, 2011).

Antimicrobial Activity

- Antimicrobial Activity of Pyrimidine Carbonitrile Derivatives: Derivatives of pyrimidine carbonitrile, including those with piperidinyl groups, exhibited significant in vitro antimicrobial activity against various bacterial and fungal strains, suggesting their potential use in antimicrobial drug development (Bhat & Begum, 2021).

Pharmaceutical Development

- Serotonin 4 Receptor Agonist Research: Benzamide derivatives with piperidinyl groups have been evaluated for serotonin 4 receptor agonist activity, indicating potential for gastrointestinal motility treatments (Sonda et al., 2003).

Antibacterial Activity

- Novel Cyanopyridine Derivatives: Cyanopyridine derivatives, including those with pyrrolidinyl groups, have shown promising antibacterial activity, with minimal inhibitory concentrations suggesting effectiveness against various bacteria (Bogdanowicz et al., 2013).

Structural Analysis

- X-ray Crystallographic Analysis: The structural analysis of similar pyridine derivatives through X-ray diffraction methods contributes to the understanding of their chemical properties, which is essential for pharmaceutical applications (Inglebert et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[1-[4-(dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-24(2)19-7-5-18(6-8-19)21(26)25-11-3-4-17(14-25)15-27-20-12-16(13-22)9-10-23-20/h5-10,12,17H,3-4,11,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUGDHQDCNXAFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)

![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)

![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)